molecular formula C9H11ClFNO4S2 B2957664 3-Fluoro-4-(propylsulfamoyl)benzene-1-sulfonyl chloride CAS No. 1284719-46-5

3-Fluoro-4-(propylsulfamoyl)benzene-1-sulfonyl chloride

Cat. No. B2957664
CAS RN: 1284719-46-5
M. Wt: 315.76
InChI Key: MIHILUWZYYOKEW-UHFFFAOYSA-N
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Description

3-Fluoro-4-(propylsulfamoyl)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1284719-46-5 . It has a molecular weight of 315.77 . The IUPAC name for this compound is 3-fluoro-4-[(propylamino)sulfonyl]benzenesulfonyl chloride .


Molecular Structure Analysis

The Inchi Code for 3-Fluoro-4-(propylsulfamoyl)benzene-1-sulfonyl chloride is 1S/C9H11ClFNO4S2/c1-2-5-12-18(15,16)9-4-3-7(6-8(9)11)17(10,13)14/h3-4,6,12H,2,5H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.

Scientific Research Applications

Synthetic Chemistry Applications

3-Fluoro-4-(propylsulfamoyl)benzene-1-sulfonyl chloride is utilized in the development of new synthetic methodologies. For instance, it plays a crucial role in the synthesis of fluorinated organic compounds, which are of significant interest due to their unique properties and applications in pharmaceuticals and agrochemicals. A notable application involves its use as a reagent in the fluoroalkylative aryl migration of conjugated N-arylsulfonylated amides, demonstrating its utility in introducing fluoroalkyl groups into organic molecules in a regioselective manner (He, Tan, Ni, & Hu, 2015). Additionally, its application in the synthesis of fluorinated sulfonate esters, which are valuable intermediates in organic synthesis, highlights its versatility in enabling complex molecular transformations (Umemoto, Singh, Xu, & Saito, 2010).

Material Science and Polymer Applications

In material science, this compound's derivatives are explored for their potential in creating novel materials. Research into fluorinated sulfonated poly(arylene ether)s bearing semi-crystalline structures, for instance, has shown promising results for applications in high-performance proton exchange membranes. These membranes exhibit enhanced mechanical stability, thermal stability, and oxidative stability, making them suitable for use in fuel cell technologies (Kim, Park, & Lee, 2020).

Pharmaceutical Applications

While explicit applications of 3-Fluoro-4-(propylsulfamoyl)benzene-1-sulfonyl chloride in pharmaceuticals weren't directly found, the general field of sulfonyl fluorides, including similar compounds, has shown significant promise. Sulfonyl fluorides are explored for their potential as bioactive molecules or intermediates in drug synthesis. Their ability to act as electrophiles in various reactions makes them valuable tools for the development of therapeutics, highlighting the broader utility of fluorinated sulfonyl compounds in medicinal chemistry (Dong, Krasnova, Finn, & Sharpless, 2014).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 3-Fluoro-4-(propylsulfamoyl)benzene-1-sulfonyl chloride can be found online . This document provides information about the potential hazards of the compound and how to handle it safely.

properties

IUPAC Name

3-fluoro-4-(propylsulfamoyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFNO4S2/c1-2-5-12-18(15,16)9-4-3-7(6-8(9)11)17(10,13)14/h3-4,6,12H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHILUWZYYOKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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